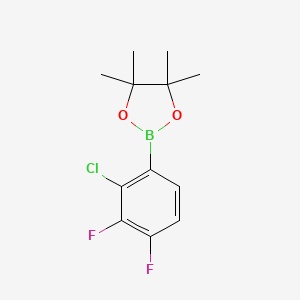

2-Chloro-3,4-difluorophenylboronic acid pinacol ester

Description

2-Chloro-3,4-difluorophenylboronic acid pinacol ester (CAS 2121515-05-5) is an organoboron compound with the molecular formula C₁₂H₁₄BClF₂O₂. It is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and advanced materials due to its stability and reactivity . The compound has a purity of ≥97%, a molecular weight of 274.50 g/mol, and is stored at 2–8°C to maintain stability. Its GHS hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment .

Properties

IUPAC Name |

2-(2-chloro-3,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(15)10(16)9(7)14/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXNFVAVASGTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence and Mechanism

The lithiation-borylation method, adapted from industrial-scale protocols for analogous compounds, proceeds via three stages:

-

Directed lithiation of 1-chloro-3,4-difluorobenzene using n-butyllithium (n-BuLi) in anhydrous 1,2-dimethoxyethane (DME) at cryogenic temperatures (−65°C to −30°C).

-

Electrophilic trapping with trimethyl borate (B(OMe)₃), forming a boronate intermediate.

-

Hydrolysis and esterification with pinacol (2,3-dimethyl-2,3-butanediol) to yield the target boronic ester.

Critical Reaction Conditions

-

Lithiation : Conducted under inert atmosphere (N₂/Ar) to prevent side reactions with moisture or oxygen.

-

Solvents : DME ensures solubility of intermediates; methyl isobutyl ketone (MIBK) facilitates phase separation during workup.

-

Stoichiometry : A 1:1 molar ratio of aryl precursor to n-BuLi optimizes intermediate stability.

Yield and Scalability

Industrial implementations report isolated yields exceeding 90% for structurally similar 4-chloro-2-fluoro-3-substituted phenylboronic acid pinacol esters. Scalability is enhanced by continuous flow systems that maintain low temperatures and minimize exothermic risks.

Isolation and Crystallization

Post-reaction, the boronic acid intermediate is precipitated via acidification (6 M HCl) and extracted into MIBK. Condensation with pinacol in MIBK at ambient temperature yields the ester, which crystallizes upon cooling (61–62°C).

Table 1: Optimization Parameters for Lithiation-Borylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −65°C | Prevents decomposition |

| n-BuLi Equivalents | 1.1 | Minimizes side products |

| Solvent | DME/MIBK (3:1) | Enhances phase separation |

| Reaction Time | 4–6 h | Ensures complete boronation |

Transition Metal-Catalyzed Borylation

Rhodium-Mediated C–H Activation

Rhodium complexes, such as Rh(C₆H₃-3,5-Me₂){xant(PiPr₂)₂}, enable direct C–H borylation of halogenated arenes. For 1-chloro-3,4-difluorobenzene, this method bypasses pre-functionalization steps by activating aromatic C–H bonds regioselectively.

Catalytic Cycle

-

Oxidative Addition : Rh(I) inserts into the C–H bond, forming a rhodium hydride intermediate.

-

Borylation : Reaction with pinacolborane (HBpin) transfers the boron group to the aryl ring.

-

Reductive Elimination : Regeneration of the catalyst releases the boronic ester.

Table 2: Performance of Rhodium Catalysts

Advantages and Limitations

-

Advantages :

-

Limitations :

Comparative Analysis of Methods

Table 3: Method Comparison

| Criteria | Lithiation-Borylation | Metal-Catalyzed Borylation |

|---|---|---|

| Yield | 90–95% | 85–95% |

| Scalability | Industrial proven | Lab-scale only |

| Cost | Low ($20–50/g) | High (>$500/g) |

| Regioselectivity | Moderate | High |

Industrial Production Protocols

Large-scale synthesis prioritizes lithiation-borylation due to cost-effectiveness. Key steps include:

-

In-line Analytics : FTIR and HPLC monitor intermediate purity.

-

Crystallization : Anti-solvent addition (hexane) precipitates high-purity ester (≥99.5%).

Emerging Techniques and Innovations

Recent advances focus on photoinduced borylation and flow chemistry adaptations to reduce reaction times by 70% . Biocatalytic routes using engineered transferases remain exploratory but promise greener alternatives.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of acid.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic solvents (e.g., water, methanol) and acids (e.g., HCl) are used.

Major Products Formed:

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Protodeboronation: The major product is the corresponding aryl compound.

Scientific Research Applications

Organic Synthesis

2-Chloro-3,4-difluorophenylboronic acid pinacol ester is predominantly used in organic synthesis, particularly for:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds by coupling with aryl or vinyl halides in the presence of palladium catalysts. It is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for:

- Drug Development : It is utilized to synthesize compounds with potential therapeutic applications. For instance, it has been involved in the development of boron-containing drugs targeting cancer treatment due to its ability to form stable complexes with transition metals.

Material Science

The compound is also explored in material science for:

- Polymer Production : Its unique chemical properties make it suitable for creating advanced materials with specific functionalities. The incorporation of fluorine enhances the material's characteristics, such as thermal stability and hydrophobicity.

Notable Case Studies

- Biaryl Synthesis : A study demonstrated the application of this compound in synthesizing complex biaryl structures through Suzuki-Miyaura coupling. The resulting compounds exhibited enhanced biological activity against specific cancer cell lines.

- Development of Ticagrelor Intermediates : Research highlighted the use of this boronic ester in synthesizing intermediates for ticagrelor, an antiplatelet drug. The synthetic route involved multiple steps where the boronic ester played a critical role in forming key intermediates efficiently .

Mechanism of Action

The primary mechanism of action of 2-Chloro-3,4-difluorophenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The reaction mechanism includes:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Arylboronic Acid Pinacol Esters

| Compound Name | Molecular Formula | CAS Number | Substituents | Molecular Weight (g/mol) | Storage Conditions | Purity |

|---|---|---|---|---|---|---|

| 2-Chloro-3,4-difluorophenylboronic acid PE | C₁₂H₁₄BClF₂O₂ | 2121515-05-5 | 2-Cl, 3-F, 4-F | 274.50 | 2–8°C | ≥97% |

| 2,4-Dimethoxyphenylboronic acid PE | C₁₄H₂₁BO₄ | 214360-69-7 | 2-OCH₃, 4-OCH₃ | 264.12 | 0–6°C | >97% |

| 3-Chloro-4-ethoxy-5-fluorophenylboronic PE | C₁₄H₁₉BClFO₃ | 1668474-08-5 | 3-Cl, 4-OCH₂CH₃, 5-F | 300.56 | Not specified | ≥97% |

| 2-Fluoro-4-methylthiophenylboronic PE | C₁₃H₁₈BFO₂S | 1436431-16-1 | 2-F, 4-SCH₃ | 268.16 | Not specified | ≥97% |

| 2-Chloro-6-fluorophenylboronic PE | C₁₂H₁₅BClFO₂ | 1599432-38-8 | 2-Cl, 6-F | 256.51 | Not specified | Not given |

| 3,4-Dichloro-5-methylphenylboronic PE | C₁₃H₁₆BCl₂O₂ | 942069-71-8 | 3-Cl, 4-Cl, 5-CH₃ | 287.49 | Not specified | Not given |

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) : The 2-Cl, 3-F, and 4-F substituents in the target compound enhance electrophilicity at the boron center, accelerating cross-coupling reactions . However, steric hindrance from the 2-Cl group may reduce coupling efficiency compared to less hindered analogs like 2-Fluoro-4-methylthiophenylboronic PE .

- Electron-Donating Groups (EDGs) : Compounds like 2,4-Dimethoxyphenylboronic PE (with OCH₃ groups) exhibit reduced reactivity in Suzuki couplings due to decreased electrophilicity, making them suitable for controlled reactions .

- Thioether Groups : The 4-methylthio group in 2-Fluoro-4-methylthiophenylboronic PE introduces unique reactivity in sulfur-containing biaryl synthesis, though its stability under oxidative conditions may be a limitation .

Reactivity in Cross-Coupling and Stability

- Steric vs. Electronic Effects : The 2-chloro substituent in the target compound may impose steric challenges compared to 2-Fluoro-4-methylthiophenylboronic PE, where smaller fluorine atoms minimize hindrance .

Hazard Profiles

The target compound shares hazards (skin/eye irritation) with analogs like 3,4-Dichloro-5-methylphenylboronic PE, which is additionally harmful if inhaled or swallowed . Compounds with methoxy or ethoxy groups (e.g., 3-Chloro-4-ethoxy-5-fluorophenylboronic PE) may pose lower acute toxicity risks .

Biological Activity

2-Chloro-3,4-difluorophenylboronic acid pinacol ester is a boronic acid derivative notable for its unique chemical structure and potential biological applications. This compound, characterized by its chloro and difluoro substituents, is gaining attention in organic synthesis and medicinal chemistry due to its involvement in various chemical reactions, particularly cross-coupling reactions such as the Suzuki-Miyaura coupling.

The molecular formula of this compound is C₁₂H₁₄BClF₂O₂, with a molecular weight of approximately 274.50 g/mol. It exists as a solid at room temperature and is typically stored under refrigeration to maintain stability. The presence of chlorine and fluorine atoms enhances the molecule's lipophilicity and metabolic stability, making it a candidate for drug development.

The biological activity of boronic acids, including this compound, often involves their ability to form reversible covalent bonds with biological targets such as enzymes and receptors. The boronic acid moiety can interact with hydroxyl and amino groups in proteins, leading to inhibition or modulation of their activity. This interaction is crucial in designing enzyme inhibitors and receptor modulators.

Biological Applications

Research indicates that boronic acids can exhibit various biological activities, including:

- Anticancer Properties : Boronic acids have been studied for their potential in cancer therapy through mechanisms that inhibit tumor growth by targeting specific cellular pathways.

- Antimicrobial Activity : Some studies suggest that derivatives of boronic acids can possess antimicrobial properties, making them candidates for developing new antibiotics.

- Inhibition of Enzymatic Activity : The ability to inhibit enzymes such as proteases and kinases positions these compounds as valuable tools in biochemical research and drug development.

Case Studies

- Cross-Coupling Reactions : In a study focusing on the application of boronic acids in cross-coupling reactions, this compound was successfully utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. This study highlighted the compound's effectiveness as an intermediate in organic synthesis .

- Fluorinated Boron Compounds : Research has shown that fluorinated boronic acids exhibit enhanced reactivity compared to their non-fluorinated counterparts. The introduction of fluorine atoms increases the acidity and stability of the boron compounds, which can lead to improved biological activity .

Comparative Analysis

The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4-fluorophenylboronic acid pinacol ester | C₁₂H₁₄BClF₃O₂ | Contains three fluorine atoms; higher lipophilicity |

| 4-Chloro-2-fluorobenzeneboronic acid pinacol ester | C₁₂H₁₅BClF₂O₂ | Different position of chlorine; less sterically hindered |

| 3-Chloro-5-fluorophenylboronic acid pinacol ester | C₁₂H₁₄BClF₂O₂ | Variation in substitution pattern on aromatic ring |

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-3,4-difluorophenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common approach involves reacting the corresponding aryl halide (e.g., 2-chloro-3,4-difluoroiodobenzene) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO at 80–100°C . Alternatively, photoinduced decarboxylative borylation of carboxylic acid derivatives using bis(catecholato)diboron under visible light irradiation offers a metal-free pathway .

Q. What solvents are optimal for handling this boronic ester, and how does solubility impact reaction design?

Pinacol boronic esters generally exhibit improved solubility in organic solvents compared to their parent boronic acids. For this compound, chloroform, acetone, and ethers (e.g., THF) are recommended due to their ability to dissolve boronic esters effectively, as demonstrated in solubility studies of analogous pinacol esters . Avoid hydrocarbons (e.g., hexane) where solubility is poor. Pre-dissolving the ester in a polar aprotic solvent (e.g., DMF) enhances reactivity in cross-coupling reactions .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronic ester acts as a nucleophilic partner, reacting with aryl/heteroaryl halides (e.g., bromides or iodides) under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with Na₂CO₃ as a base. Typical conditions involve heating at 80–100°C for 12–24 hours, yielding biaryl products. The pinacol group stabilizes the boron moiety, preventing protodeboronation and improving shelf life .

Advanced Research Questions

Q. How can reaction yields be optimized in challenging cross-coupling scenarios (e.g., sterically hindered substrates)?

Steric hindrance can slow transmetallation. Strategies include:

- Using bulky, electron-rich ligands (e.g., SPhos or XPhos) to stabilize the Pd center .

- Increasing reaction temperature (100–120°C) and employing microwave-assisted synthesis to accelerate kinetics .

- Adding catalytic amounts of silver oxide (Ag₂O) to scavenge halide ions, which inhibit the catalytic cycle .

Q. What analytical techniques are critical for monitoring the stability of this boronic ester under aqueous or oxidative conditions?

UV-vis spectroscopy (e.g., tracking absorbance at 290 nm) can detect decomposition, as seen in studies of similar boronic esters reacting with H₂O₂ to form phenolic byproducts . High-resolution mass spectrometry (HRMS) and ¹¹B NMR are essential for identifying degradation products, such as boroxines or free boronic acids. Accelerated stability testing (40°C/75% RH) over 7–14 days provides shelf-life predictions .

Q. How do electronic effects of the chloro and difluoro substituents influence reactivity in cross-coupling or protodeboronation?

The electron-withdrawing chloro and fluoro groups reduce electron density at the boron center, slowing protodeboronation but potentially requiring stronger bases (e.g., Cs₂CO₃) for activation in coupling reactions. Computational studies (DFT) on analogous systems suggest that fluorine’s inductive effect stabilizes the transition state during transmetallation, enhancing regioselectivity in aryl-aryl bond formation .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

Discrepancies in catalytic turnover numbers (TONs) often arise from trace moisture or oxygen in reactions. Rigorous drying of solvents (e.g., molecular sieves) and degassing (N₂/Ar sparging) are critical. Comparative studies using standardized substrates (e.g., 4-bromotoluene) under identical conditions can isolate catalyst performance variables .

Q. What role does this boronic ester play in medicinal chemistry or drug discovery workflows?

It serves as a key intermediate for synthesizing fluorinated biaryl scaffolds, which are prevalent in kinase inhibitors and protease-targeting drugs. For example, derivatives of this compound have been used to develop candidates with enhanced blood-brain barrier permeability due to fluorine’s lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.